Moxaverine Demonstrates Superior PDE Inhibition Potency Relative to Papaverine and Theophylline in Human Myometrial Tissue
In a direct comparative in vitro study using spontaneously contracting human pregnant myometrium, moxaverine exhibited a 50% PDE-inhibiting concentration (IC50) of 3.3 µM, which was 13% lower than papaverine's IC50 of 3.8 µM, indicating marginally greater enzyme inhibitory potency [1]. The therapeutic relevance of this potency difference is underscored by comparison to theophylline, a structurally distinct PDE inhibitor, which required an IC50 of 665 µM to achieve equivalent inhibition, representing a >200-fold difference [1].
| Evidence Dimension | PDE Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 3.3 µM (moxaverine) |
| Comparator Or Baseline | 3.8 µM (papaverine); 665 µM (theophylline) |
| Quantified Difference | Moxaverine IC50 is 13% lower than papaverine; >200-fold lower than theophylline |
| Conditions | In vitro PDE activity assay on spontaneously contracting human pregnant myometrial tissue |
Why This Matters
Superior PDE inhibition potency at the enzyme level may translate to lower required dosing for equivalent therapeutic effect in smooth muscle relaxation applications.
- [1] Berg G, Andersson RG, Ryden G. (1987). Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study. Archives Internationales de Pharmacodynamie et de Therapie, 290(2), 288-292. PMID: 3446047. View Source
